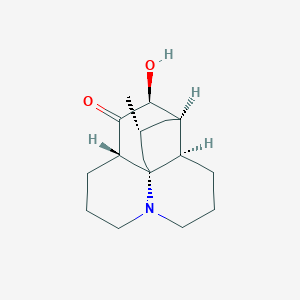

6alpha-Hydroxylycopodine

Vue d'ensemble

Description

6α-Hydroxylycopodine is a natural compound isolated from the whole plants of Phlegmariurus fargesii. It belongs to the class of alkaloids and exhibits intriguing biological properties .

Molecular Structure Analysis

The molecular formula of 6α-Hydroxylycopodine is C₁₆H₂₅NO₂ , with a molecular weight of approximately 263.381 g/mol . Its IUPAC name is (1R,2R,10S,12S,13R,15R)-12-hydroxy-15-methyl-6-azatetracyclo[8.6.0.01,6.02,13]hexadecan-11-one . The compound features a complex tetracyclic ring system, which contributes to its unique properties.

Applications De Recherche Scientifique

1. Inhibition of Leukotriene Metabolism and Cyclooxygenase Enzymes

6alpha-Hydroxylycopodine has been investigated for its potential role in inhibiting leukotriene metabolism and cyclooxygenase enzymes. Compounds related to 6alpha-Hydroxylycopodine were tested for their ability to inhibit leukotriene biosynthesis and cyclooxygenase-1 and -2 in an in vitro bioassay. This suggests potential therapeutic applications in conditions involving inflammation and pain management (Wube et al., 2008).

2. Activation of Liver X Receptor Alpha

Research has shown that certain 6alpha-hydroxylated bile acids, which are structurally similar to 6alpha-Hydroxylycopodine, selectively activate nuclear liver X receptor alpha (LXRalpha). This receptor is involved in the regulation of cholesterol metabolism, indicating potential applications in the management of hypercholesterolemia (Song et al., 2000).

3. Anticancer and Neuroprotective Properties

6alpha-Hydroxylycopodine and its related compounds have shown potential in cancer treatment and neuroprotection. Novel NGF-potentiating diterpenoids, structurally related to 6alpha-Hydroxylycopodine, were isolated from a medicinal plant and demonstrated significant enhancement of NGF-mediated neurite outgrowth in cell lines, suggesting applications in cancer therapy and neurodegenerative diseases (Tang et al., 2009).

4. Antimicrobial Activity

Labdane diterpenoids, which include compounds like 6alpha-Hydroxylycopodine, have been studied for their antibacterial properties. These compounds, isolated from medicinal plants, showed moderate activity against various bacterial strains, indicating potential use in the development of new antimicrobial agents (Silva et al., 2008).

Propriétés

IUPAC Name |

(1R,2R,10S,12S,13R,15R)-12-hydroxy-15-methyl-6-azatetracyclo[8.6.0.01,6.02,13]hexadecan-11-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H25NO2/c1-10-8-11-12-4-2-6-17-7-3-5-13(15(19)14(11)18)16(12,17)9-10/h10-14,18H,2-9H2,1H3/t10-,11-,12-,13-,14+,16-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AWIZLLPREQJRKH-GXVXIZHISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC2C3CCCN4C3(C1)C(CCC4)C(=O)C2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1C[C@@H]2[C@H]3CCCN4[C@@]3(C1)[C@H](CCC4)C(=O)[C@H]2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H25NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6alpha-Hydroxylycopodine | |

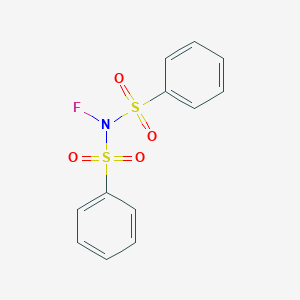

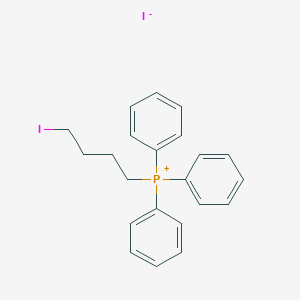

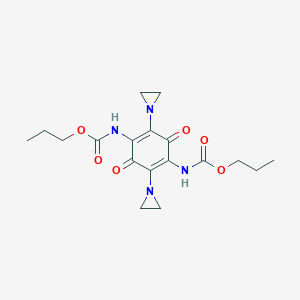

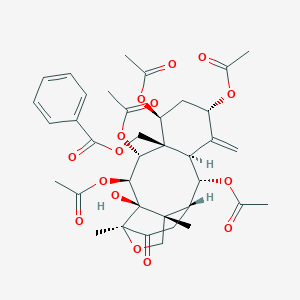

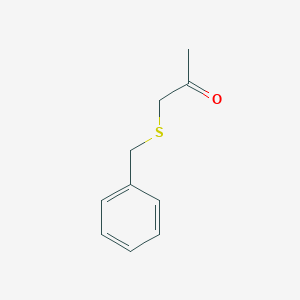

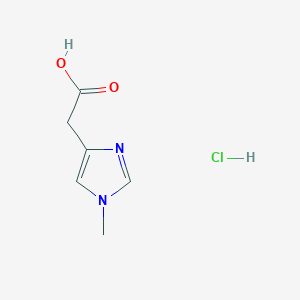

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

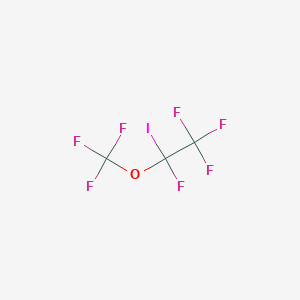

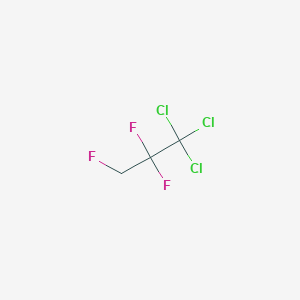

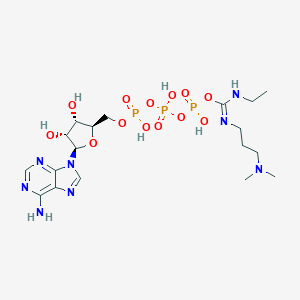

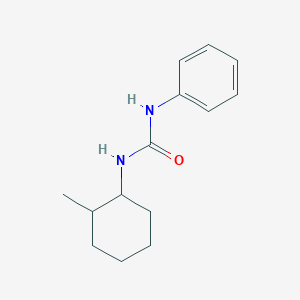

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[(2R)-2-hydroxy-3-oxobutyl] dihydrogen phosphate](/img/structure/B161495.png)

![4-Methyl-4h-furo[3,2-b]pyrrole](/img/structure/B161499.png)

![[2-[12-[(4-nitro-2,1,3-benzoxadiazol-7-yl)amino]dodecanoyloxy]-3-[(Z)-octadec-9-enoyl]oxypropyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B161504.png)

![6-Amino-5-(bicyclo[2.2.1]heptan-2-yl)carbonylamino-1,3-dipropyluracil](/img/structure/B161521.png)